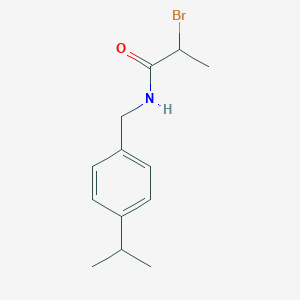

2-Bromo-N-(4-isopropylbenzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties of “2-Bromo-N-(4-isopropylbenzyl)propanamide” are not available in the retrieved data .Applications De Recherche Scientifique

Synthesis and Polymerization Initiators

Synthesis and Molecular Structure Analysis : A study focused on a structurally similar compound, demonstrating its synthesis and detailed molecular structure analysis. This compound was shown to be an efficient fluorescent initiator for atom transfer radical polymerization (ATRP) of acrylates, suggesting potential applications in the synthesis of polymers with tailored properties (Ihor Kulai & S. Mallet-Ladeira, 2016).

Medicinal Chemistry and Enzyme Inhibition

Carbonic Anhydrase Inhibitory Properties : Research on bromophenol derivatives, including those structurally related to "2-Bromo-N-(4-isopropylbenzyl)propanamide," explored their inhibitory effects on human carbonic anhydrase II. Such studies indicate potential applications in developing novel inhibitors for conditions like glaucoma and epilepsy (H. T. Balaydın et al., 2012).

Material Science and Battery Technology

Film-Forming Electrolyte Additives : A study on benzyl isocyanate compounds, related in functionality to "2-Bromo-N-(4-isopropylbenzyl)propanamide," highlighted their application as polymerizable electrolyte additives for lithium-ion batteries. These compounds were found to improve overcharge protection and charge/discharge performance, showcasing potential utility in enhancing battery safety and efficiency (C. Korepp et al., 2007).

Environmental Science and Degradation Studies

Degradation and Environmental Impact : Although direct studies on "2-Bromo-N-(4-isopropylbenzyl)propanamide" were not found, research on similar brominated compounds offers insights into their environmental behavior, including volatility, adsorption, and degradation in soil. Such studies are crucial for assessing the environmental impact and safety of using these compounds in various applications (S. Yates & J. Gan, 1998).

Mécanisme D'action

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for amide or bromine-containing compounds .

Mode of Action

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The compound also contains an amide group, which can participate in various organic reactions to form other useful compounds for synthesis .

Biochemical Pathways

Amides like propanamide can participate in a hofmann rearrangement to produce amines . This suggests that 2-Bromo-N-(4-isopropylbenzyl)propanamide might affect pathways involving amine metabolism.

Result of Action

The compound’s potential to undergo various organic reactions suggests it could have diverse effects depending on the specific biochemical context .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-[(4-propan-2-ylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)12-6-4-11(5-7-12)8-15-13(16)10(3)14/h4-7,9-10H,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYUJSMLIZOHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2768439.png)

![N,N-dimethyl-4-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)benzenesulfonamide](/img/structure/B2768446.png)

![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B2768447.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2768449.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2768454.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)